molecular formula C19H15NO5 B1666112 Atheroline CAS No. 5140-35-2

Atheroline

Cat. No. B1666112
CAS RN: 5140-35-2
M. Wt: 337.3 g/mol
InChI Key: VITQCDLNBVTCJS-UHFFFAOYSA-N
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Description

Atheroline is a constituent of Lindera glauca.

Scientific Research Applications

Gut Flora Metabolism and Cardiovascular Disease

A study by Wang et al. (2011) explored the metabolism of phosphatidylcholine, a dietary lipid, and its link to cardiovascular disease. They found that metabolites like choline, trimethylamine N-oxide (TMAO), and betaine are associated with increased risk for cardiovascular disease.

Phosphorylcholine-targeting Immunization and Atherosclerosis

Caligiuri et al. (2007) study investigated the effect of phosphorylcholine (PC) immunization on experimental atherosclerosis, finding a significant reduction in atherosclerotic lesion development.

Impact on Hepatocellular Carcinoma

Hadem, Sharan, and Kma (2014) explored the anti-carcinogenic properties of certain herbal extracts in liver cancer induced by diethylnitrosamine, indicating potential applications in cancer treatment.

Oxidized Phospholipids and Vascular Smooth Muscle Cells

Pidkovka et al. (2007) focused on how oxidized phospholipids affect vascular smooth muscle cells, crucial in the progression of atherosclerosis. They found these lipids modulate the phenotype of these cells, impacting atherosclerosis development.

Role of Caveolin-1 in Atherosclerosis

Frank et al. (2004) investigated caveolin-1's role in atherosclerosis, showing that its genetic ablation confers protection against the disease, suggesting its potential as a therapeutic target.

Luteolin's Effects on Atherosclerosis

Ding et al. (2019) studied luteolin, a natural flavonoid, finding that it attenuates atherosclerosis in mice by reducing inflammation and interfering with certain signaling pathways.

High-Throughput Technologies in Vascular Inflammation and Atherosclerosis

Döring, Noels, and Weber (2012) reviewed the use of high-throughput technologies in studying atherosclerosis, highlighting their role in uncovering the molecular and genetic aspects of the disease.

Luteolin's Inhibition of Vascular Smooth Muscle Cells

Jiang, Li, and Wu (2013) focused on luteolin’s inhibitory effects on vascular smooth muscle cells, which play a pivotal role in atherosclerosis.

Low Levels of IgM Antibodies and Stroke Risk

Sjöberg et al. (2009) found that low levels of IgM antibodies against phosphorylcholine are a potential risk marker for ischemic stroke, especially in men.

Translation of Atherosclerosis Biology

Libby, Ridker, and Hansson (2011) discussed the challenges in translating the biology of atherosclerosis into clinical applications, emphasizing the need for comprehensive understanding and evidence in human atherosclerosis.

properties

CAS RN

5140-35-2

Product Name

Atheroline

Molecular Formula

C19H15NO5

Molecular Weight

337.3 g/mol

IUPAC Name

5-hydroxy-4,15,16-trimethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13,15-octaen-8-one

InChI

InChI=1S/C19H15NO5/c1-23-13-8-10-11(7-12(13)21)18(22)17-15-9(4-5-20-17)6-14(24-2)19(25-3)16(10)15/h4-8,21H,1-3H3

InChI Key

VITQCDLNBVTCJS-UHFFFAOYSA-N

SMILES

COC1=C(C2=C3C(=C1)C=CN=C3C(=O)C4=CC(=C(C=C42)OC)O)OC

Canonical SMILES

COC1=C(C2=C3C(=C1)C=CN=C3C(=O)C4=CC(=C(C=C42)OC)O)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Atheroline

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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